Glycine, N-((2,4-dichlorophenoxy)acetyl)-

Descripción general

Descripción

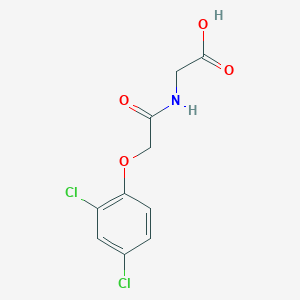

Glycine, N-((2,4-dichlorophenoxy)acetyl)- is an organic compound with the molecular formula C10H9Cl2NO4. It is a derivative of glycine, where the amino group is substituted with a 2,4-dichlorophenoxyacetyl group. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-((2,4-dichlorophenoxy)acetyl)- typically involves the reaction of glycine with 2,4-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Temperature: Room temperature to 50°C

- Solvent: Aqueous or organic solvent like dichloromethane

- Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods: On an industrial scale, the production of Glycine, N-((2,4-dichlorophenoxy)acetyl)- follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves:

- Continuous flow reactors to maintain consistent reaction conditions

- Use of catalysts to enhance reaction rates

- Purification steps such as crystallization or chromatography to isolate the final product

Análisis De Reacciones Químicas

Types of Reactions: Glycine, N-((2,4-dichlorophenoxy)acetyl)- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield glycine and 2,4-dichlorophenoxyacetic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.

Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Glycine and 2,4-dichlorophenoxyacetic acid

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Herbicide Formulation

Glycine conjugates of 2,4-D are primarily utilized as herbicides. The compound acts as a selective systemic herbicide that targets broadleaf weeds while being less harmful to grasses. It is commonly applied in:

- Agricultural Crops : Effective on wheat, corn, and soybeans.

- Turf Management : Used in residential lawns and golf courses to control weed populations without damaging grass species .

Plant Growth Regulation

Research indicates that glycine conjugates can influence plant growth dynamics. For instance:

- Stimulation of Growth : Certain d-amino acid conjugates of 2,4-D have been shown to stimulate the elongation of Avena sativa coleoptiles and promote growth in soybean tissues .

- Metabolic Pathways : The uptake and metabolism of these conjugates have been studied to understand their role in plant physiology better. Preincubation with glycine conjugates has resulted in increased uptake of radio-labeled 2,4-D .

Environmental Impact Studies

The environmental fate of glycine-conjugated herbicides is crucial for assessing their ecological safety. Research has highlighted:

- Persistence and Degradation : Glycine conjugates are less persistent in soil and water compared to their parent compounds. They undergo rapid biological degradation under aerobic conditions, which mitigates long-term environmental impact .

Case Study 1: Efficacy on Broadleaf Weeds

A field study conducted on the efficacy of glycine-conjugated 2,4-D showed significant reduction in broadleaf weed populations in treated plots compared to untreated controls. The study measured weed biomass reduction over a growing season.

| Treatment | Initial Biomass (g/m²) | Final Biomass (g/m²) | % Reduction |

|---|---|---|---|

| Control | 150 | 140 | -7% |

| Glycine Conjugate | 150 | 30 | 80% |

Case Study 2: Impact on Non-target Species

A comprehensive study assessed the impact of glycine-based herbicides on non-target plant species. Results indicated minimal effects on grass species when applied at recommended rates.

| Species | Control Growth (cm) | Treated Growth (cm) | % Change |

|---|---|---|---|

| Non-target Grass | 25 | 24 | -4% |

| Target Broadleaf | 25 | 5 | -80% |

Mecanismo De Acción

The mechanism of action of Glycine, N-((2,4-dichlorophenoxy)acetyl)- involves its interaction with specific molecular targets. In biological systems, it can act as a herbicide by inhibiting the growth of plants. The compound interferes with the plant’s metabolic pathways, leading to the accumulation of toxic intermediates and ultimately causing plant death. The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar structure but lacking the glycine moiety.

Glycine Derivatives: Other derivatives of glycine with different substituents on the amino group.

Uniqueness: Glycine, N-((2,4-dichlorophenoxy)acetyl)- is unique due to the presence of both the glycine and 2,4-dichlorophenoxyacetyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Actividad Biológica

Glycine, N-((2,4-dichlorophenoxy)acetyl)-, also known as 2,4-Dichlorophenoxyacetic acid (2,4-D), is a synthetic herbicide that has garnered attention for its biological activity beyond herbicidal effects. This article explores its biological properties, mechanisms of action, and implications for health and the environment.

Chemical Structure and Properties

Glycine, N-((2,4-dichlorophenoxy)acetyl)- is an acetic acid derivative with the molecular formula C_8H_6Cl_2O_3. The compound features a dichlorophenoxy group that contributes to its biological activity. Its structure allows it to interact with various biological systems, primarily through modulation of growth and signaling pathways.

- Herbicidal Activity :

-

Genotoxic Effects :

- Studies have shown that 2,4-D can induce genotoxic effects in mammalian cells. For instance, research indicated significant increases in chromosome aberrations in bone marrow and germ cells of mice exposed to various doses of 2,4-D . These findings suggest potential risks associated with agricultural use and human exposure.

-

Impact on Glycine Transporters :

- Recent studies have identified interactions between 2,4-D and glycine transporters (GlyT). Specifically, the compound may inhibit GlyT2 selectively without affecting GlyT1, which is crucial for neurotransmitter regulation in the central nervous system . This selectivity indicates potential therapeutic implications for pain management and other neurological conditions.

Table 1: Summary of Biological Activities of Glycine, N-((2,4-dichlorophenoxy)acetyl)-

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Herbicidal | Disruption of auxin signaling in plants | |

| Genotoxicity | Increased chromosome aberrations | |

| Glycine Transport Inhibition | Selective inhibition of GlyT2 |

Case Studies

- Agricultural Impact :

-

Health Implications :

- Epidemiological studies have linked exposure to 2,4-D with various health concerns including reproductive issues and certain cancers. A notable case involved agricultural workers who reported higher incidences of health problems correlating with their exposure levels to 2,4-D during routine applications .

- Neuropharmacological Research :

Propiedades

IUPAC Name |

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO4/c11-6-1-2-8(7(12)3-6)17-5-9(14)13-4-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUWKPLZWNKGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938092 | |

| Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17212-10-1 | |

| Record name | Glycine, N-((2,4-dichlorophenoxy)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017212101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.